molecular formula C17H12ClN3S B14358415 6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione CAS No. 91732-86-4

6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione

Cat. No.: B14358415
CAS No.: 91732-86-4
M. Wt: 325.8 g/mol
InChI Key: VGEOMGILRNSPIU-UHFFFAOYSA-N
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Description

6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a phenyl group, and a chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with thiourea to form the triazine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and phenyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-one: Similar structure but with an oxygen atom instead of sulfur.

    6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-amine: Contains an amine group instead of a thione group.

    6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-sulfone: Contains a sulfone group instead of a thione group.

Uniqueness

The uniqueness of 6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thione group, in particular, allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

91732-86-4

Molecular Formula

C17H12ClN3S

Molecular Weight

325.8 g/mol

IUPAC Name

6-[2-(4-chlorophenyl)ethenyl]-5-phenyl-2H-1,2,4-triazine-3-thione

InChI

InChI=1S/C17H12ClN3S/c18-14-9-6-12(7-10-14)8-11-15-16(19-17(22)21-20-15)13-4-2-1-3-5-13/h1-11H,(H,19,21,22)

InChI Key

VGEOMGILRNSPIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)NN=C2C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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